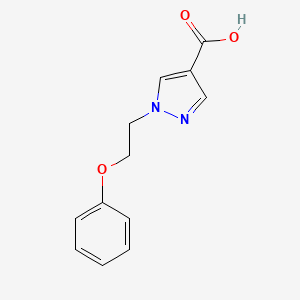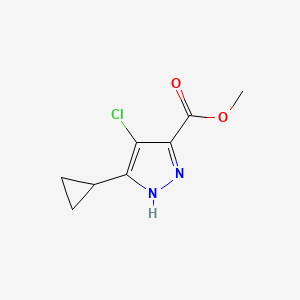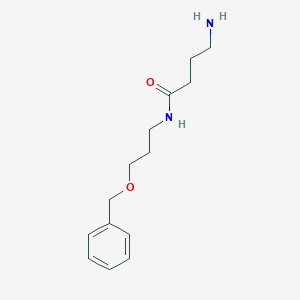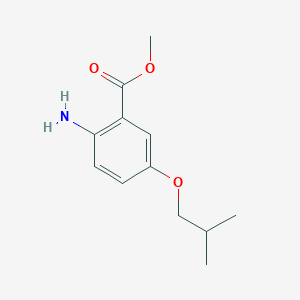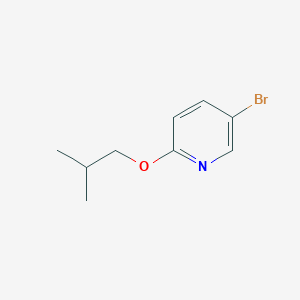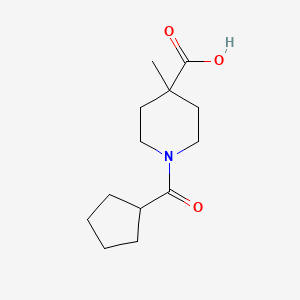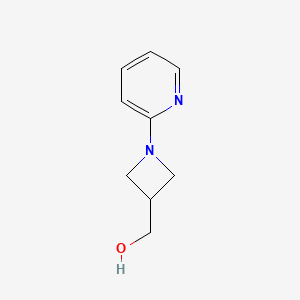
(1-(Pyridin-2-yl)azetidin-3-yl)methanol
Vue d'ensemble
Description
“(1-(Pyridin-2-yl)azetidin-3-yl)methanol” is a chemical compound . It is related to “1-(pyridin-2-yl)azetidin-3-amine dihydrochloride”, which has a molecular weight of 222.12 .
Molecular Structure Analysis
The InChI code for the related compound “1-(pyridin-2-yl)azetidin-3-amine dihydrochloride” is "1S/C8H11N3.2ClH/c9-7-5-11(6-7)8-3-1-2-4-10-8;;/h1-4,7H,5-6,9H2;2*1H" . This provides a detailed description of the molecular structure.Physical And Chemical Properties Analysis
The related compound “1-(pyridin-2-yl)azetidin-3-amine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 222.12 .Applications De Recherche Scientifique
-
Siderophores
- Field : Medicine, Agriculture, and Environmental Sciences
- Application : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They have applications in medicine, agriculture, and environmental sciences .
- Methods : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They regulate bioavailable iron levels by secretion mechanisms in microbes and plants .
- Results : Applications of siderophores include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Field : Pharmaceutical Research
- Application : These compounds have received great attention due to their varied medicinal applications .
- Methods : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
- Results : These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value .
-
2-(pyridin-2-yl) pyrimidine derivatives
- Field : Biological Research
- Application : These novel heterocyclic compounds were designed and synthesized for potential biological activities .
- Methods : The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : The results of these evaluations are not specified in the source .
-
Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Field : Chemical Synthesis
- Application : These compounds were synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
- Methods : N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results : The synthesized compounds have varied medicinal applications .
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Field : Biological Research
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods : The compounds were synthesized and their biological activities were evaluated .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
-
Industrial Research
- Field : Industrial Research
- Application : [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride finds applications in manufacturing processes.
- Methods : It is used to improve product quality and efficiency in various industries.
- Results : Its potential impact on sustainability and the environment is a subject of ongoing research.
-
Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Field : Chemical Synthesis
- Application : These compounds were synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
- Methods : N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results : The synthesized compounds have varied medicinal applications .
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Field : Biological Research
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods : The compounds were synthesized and their biological activities were evaluated .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
-
Imidazo [1,5- a ]pyridine derivatives
- Field : Materials Science, Pharmaceutical Field
- Application : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : In recent years many promising innovations have been reported .
Safety And Hazards
The related compound “1-(pyridin-2-yl)azetidin-3-amine dihydrochloride” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
(1-pyridin-2-ylazetidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-7-8-5-11(6-8)9-3-1-2-4-10-9/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNHCHZORARLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyridin-2-yl)azetidin-3-yl)methanol | |
CAS RN |
1420975-94-5 | |
| Record name | [1-(pyridin-2-yl)azetidin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1400923.png)

